molecular formula C12H13N3O6 B2586175 Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1115369-52-2

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B2586175
CAS No.: 1115369-52-2
M. Wt: 295.251
InChI Key: ZOJBKIYADGTJIJ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate (CAS: 931738-63-5) is a heterocyclic compound featuring a fused isoxazolo[5,4-d]pyrimidine scaffold. The structure includes:

  • Isoxazole ring: Fused at positions 5,4-d with a pyrimidine ring.
  • Substituents:
    • A 2-ethoxy-2-oxoethyl group at position 3.
    • A 4-oxo group contributing to the conjugated system.
    • An ethyl ester at position 2.

This compound is listed in specialty chemical catalogs (e.g., Biopharmacule Speciality Chemicals) but lacks detailed synthesis or application data in the literature reviewed .

Properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-3-19-7(16)5-15-6-13-10-8(11(15)17)9(14-21-10)12(18)20-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJBKIYADGTJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C(=NO2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would likely include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Thiazolo-Pyridine/Thiazolo-Pyrimidine Derivatives

Example : 5-(4-Fluoro-phenyl)-4-oxo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester (Compound 34, )

  • Structural Differences :
    • Core : Thiazolo[5,4-c]pyridine (six-membered pyridine fused with thiazole) vs. isoxazolo[5,4-d]pyrimidine (five-membered isoxazole fused with pyrimidine).
    • Substituents : Ethyl ester at position 2 vs. position 3 in the target compound.
  • Synthesis : Compound 34 was synthesized via condensation of ethyl thiooxamate with a dihydrothiazolopyridone precursor under basic conditions (NaHCO₃/EtOH, 80°C, 68% yield) .
  • Bioactivity : Acts as a positive allosteric modulator of metabolism, highlighting the role of the thiazole ring in target interaction .

Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Structural Features :
    • Thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene substituent.
    • Crystallographic data shows a puckered pyrimidine ring (deviation: 0.224 Å) and dihedral angles influencing molecular packing .
  • Synthesis : Achieved via refluxing a tetrahydro-pyrimidine precursor with chloroacetic acid and benzaldehyde derivatives in acetic acid/acetic anhydride (78% yield) .

Key Comparison :

  • Isoxazolo-pyrimidines may offer enhanced metabolic stability compared to thiazolo analogs due to oxygen’s lower nucleophilicity.

Pyrrole-Based Pyrimidine Derivatives

Example: Ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates ()

  • Structural Differences :
    • Pyrrole ring fused with pyrimidine vs. isoxazole-pyrimidine.
    • Substituents include furan-carboxamido and aryl/tert-butyl groups.
  • Synthesis: Recycled from furanones using cyanoacetic ester and triethylamine .
  • Bioactivity : These compounds were computationally predicted to exhibit anticancer activity, emphasizing the role of the 4-oxo group in binding kinase targets .

Key Comparison :

  • Pyrrole-based derivatives may exhibit broader aromatic π-π stacking interactions compared to isoxazolo-pyrimidines, affecting binding affinity in biological systems.

Other Isoxazolo-Pyrimidine Derivatives

Example : Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate ()

  • Structural Similarity : Shares the isoxazolo[5,4-d]pyrimidine core and ethyl ester but lacks the 2-ethoxy-2-oxoethyl substituent.

Data Tables

Research Findings and Implications

  • Synthetic Accessibility : Thiazolo-pyrimidines and pyrrole derivatives are more widely synthesized than isoxazolo-pyrimidines, possibly due to established protocols for thiazole and pyrrole ring formation .
  • Structural Flexibility : The 2-ethoxy-2-oxoethyl group in the target compound introduces a branched ester moiety, which could influence lipophilicity and bioavailability compared to linear substituents.
  • Crystallographic Insights : Puckered pyrimidine rings (e.g., ) suggest conformational adaptability, a trait that may enhance binding to flexible biological targets .

Biological Activity

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂O₅
  • Molecular Weight : 298.30 g/mol

The compound contains a pyrimidine ring fused with an isoxazole moiety, which contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the isoxazole ring through condensation reactions.
  • Cyclization to form the pyrimidine structure .
  • Esters formation via reaction with ethyl chloroacetate or similar reagents.

Antimicrobial Activity

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine derivatives have been reported to exhibit significant antimicrobial activity against various pathogens. In vitro studies demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antimalarial Activity

A study highlighted the compound's potential as an antimalarial agent. It was found to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound showed an IC50 value in the low micromolar range, indicating potent activity.

The biological activity of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine is believed to stem from its ability to inhibit key enzymes involved in pathogen metabolism. For instance:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme is crucial for the de novo synthesis of pyrimidines in Plasmodium species.
  • Disruption of Nucleotide Synthesis : By interfering with nucleotide synthesis pathways, the compound effectively stunts pathogen growth and replication.

Case Studies

  • In Vivo Studies : In a murine model infected with Plasmodium, administration of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine resulted in significant reductions in parasitemia levels compared to control groups.
  • Combination Therapy : Research indicates that combining this compound with existing antimalarial drugs enhances efficacy and reduces resistance development.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate?

Answer:
A common approach involves multi-step condensation and cyclization reactions. For example, similar isoxazolo-pyrimidine derivatives are synthesized via refluxing precursors in ethanol with NaHCO₃ as a base, followed by purification via flash chromatography (e.g., silica gel with gradient elution of EtOAc/petroleum ether) . Key steps include:

  • Esterification : Ethyl thiooxamate may serve as a reactant for introducing ethoxycarbonyl groups.
  • Cyclization : Heating under reflux to form the isoxazolo-pyrimidine core.
  • Purification : Column chromatography to isolate the product (yields ~68% for analogous compounds).

Basic: How is the crystal structure of this compound characterized, and what challenges arise in refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related heterocyclic compounds:

  • Data Collection : Monochromatic radiation (Mo-Kα) at 298 K, with data-to-parameter ratios ≥13.6 to ensure reliability .
  • Refinement : SHELXL (via SHELX suite) is widely used for small-molecule refinement, addressing disorder in residues (e.g., R factor = 0.054, wR = 0.182) .
  • Challenges : Disordered ethoxy groups or solvent molecules require constraints (e.g., ISOR, DELU in SHELXL) to stabilize refinement .

Advanced: How can hydrogen bonding and intermolecular interactions in its crystal lattice be systematically analyzed?

Answer:
Graph set analysis (GSA) is a robust method to classify hydrogen-bonding patterns:

  • Nomenclature : Use Etter’s notation (e.g., D , S , C motifs) to describe donor/acceptor networks .
  • Tools : Mercury (CCDC) or CrystalExplorer visualize interactions. For example, N–H···O and C–H···O bonds in pyrimidine derivatives often form R₂²(8) rings or chains .
  • Validation : Compare experimental (SC-XRD) vs. computational (DFT) bond lengths to resolve ambiguities in weak interactions .

Advanced: What strategies resolve contradictions between spectroscopic (NMR/IR) and crystallographic data for this compound?

Answer:
Contradictions often arise from dynamic vs. static structural features:

  • Dynamic NMR : Variable-temperature (VT-NMR) experiments detect tautomerism or conformational flexibility (e.g., keto-enol equilibria in oxo groups) .
  • Complementary Techniques : Pair SC-XRD (rigid lattice) with solid-state NMR to reconcile solution- and solid-state discrepancies.
  • Computational Validation : Optimize DFT models (e.g., B3LYP/6-31G*) to match experimental spectra, adjusting for solvent effects .

Advanced: What is the pharmacological potential of this compound, and how can its bioactivity be evaluated?

Answer:
Isoxazolo-pyrimidine scaffolds are explored for kinase inhibition or PROTAC (proteolysis-targeting chimera) applications:

  • Target Screening : Use fluorescence polarization assays to assess binding to kinases (e.g., CDK2, EGFR).
  • PROTAC Design : Functionalize the ethoxycarbonyl group to conjugate E3 ligase ligands (e.g., thalidomide analogs) .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) evaluate oxidative degradation pathways .

Advanced: How can synthetic byproducts or degradation products be identified and quantified?

Answer:

  • LC-MS/MS : Monitor reaction mixtures in real-time (e.g., electrospray ionization) to detect intermediates or side products (e.g., ethyl ester hydrolysis to carboxylic acids) .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions, followed by HPLC-UV/HRMS to profile degradation pathways .
  • Isolation : Use preparative TLC or HPLC to isolate impurities for SC-XRD or NMR structural elucidation .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar pyrimidines show acute toxicity) .
  • First Aid : In case of exposure, rinse skin/eyes with water and consult safety data sheets (SDS) for antidotes .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ethoxycarbonyl group .

Advanced: How can computational modeling predict its reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Fukui Indices : Calculate using Gaussian at the B3LYP/6-311++G** level to identify electrophilic (C-5) or nucleophilic (O-4) sites .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict regioselectivity in substitution reactions.
  • Transition State Analysis : IRC (intrinsic reaction coordinate) studies map reaction pathways for ring-opening or cross-coupling reactions .

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